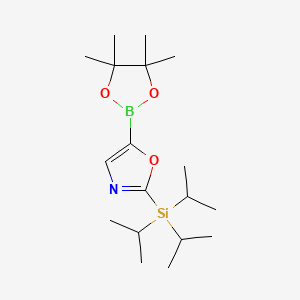

2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester

Description

BenchChem offers high-quality 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tri(propan-2-yl)-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazol-2-yl]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34BNO3Si/c1-12(2)24(13(3)4,14(5)6)16-20-11-15(21-16)19-22-17(7,8)18(9,10)23-19/h11-14H,1-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQHHUIEVWSWDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(O2)[Si](C(C)C)(C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34BNO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester: A Strategic Building Block for Modern Synthesis

Abstract: This document provides an in-depth technical overview of 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester, a highly versatile and strategic building block in contemporary organic synthesis. We will explore its core physicochemical properties, the rationale behind its unique structural design, and its principal applications, particularly in palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for the efficient construction of complex molecular architectures containing the valuable oxazole motif. A detailed, field-tested protocol for a representative Suzuki-Miyaura coupling reaction is provided, complete with mechanistic insights and workflow visualizations.

Introduction: The Strategic Value of Functionalized Oxazoles

The oxazole ring is a privileged heterocyclic scaffold found in a vast array of natural products and pharmaceutically active compounds. Its presence often imparts crucial biological activity, making it a target of significant interest in medicinal chemistry and drug discovery.[1][2] Consequently, the development of robust and versatile synthetic methods to create substituted oxazoles is of paramount importance.

Direct functionalization of the parent oxazole ring can be challenging due to issues with regioselectivity. The acidity of the ring protons follows the order C2 > C5 > C4, making the C2 position the most reactive toward deprotonation.[3] To achieve selective functionalization at the C5 position, a strategy involving protection of the C2 position is required. 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester is a manifestation of this strategy, designed as a stable, ready-to-use reagent that enables the direct installation of a C5-linked oxazole via transition metal-catalyzed reactions.

Physicochemical and Structural Properties

Core Molecular Attributes

The fundamental properties of the title compound are summarized below. This data is critical for experimental design, including stoichiometry calculations and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 1186127-11-6 | [][5][6] |

| Molecular Formula | C₁₈H₃₄BNO₃Si | [5] |

| Molecular Weight | 351.36 g/mol | [][5] |

| Appearance | Solid | |

| IUPAC Name | tri(propan-2-yl)-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazol-2-yl]silane | [] |

| Purity | Typically ≥95% | [5] |

Structural Analysis: A Design for Stability and Reactivity

The efficacy of this reagent stems directly from the synergistic interplay of its three key components: the oxazole core, the C2-triisopropylsilyl (TIPS) protecting group, and the C5-boronic acid pinacol ester.

Caption: Molecular structure of the title compound.

-

The TIPS Protecting Group: The C2 proton of oxazole is the most acidic and therefore the primary site of metalation.[3] The bulky triisopropylsilyl (TIPS) group serves as a robust protecting group at this position.[7][8] Its steric hindrance prevents deprotonation at C2, thereby directing lithiation or other metalation reactions exclusively to the C5 position.[7][9] Unlike smaller silyl groups (e.g., TMS), the TIPS group offers superior stability towards aqueous workups and silica gel chromatography, making it a practical and reliable choice for multi-step synthesis.[9]

-

The Pinacol Boronic Ester: Boronic acids are well-known for their utility in Suzuki-Miyaura cross-coupling, but they can be prone to dehydration to form cyclic boroxine trimers and are susceptible to degradation.[10] The pinacol ester derivative offers significantly enhanced stability, rendering the compound easier to handle, purify, and store over long periods.[11][12] While more stable than the free boronic acid, it is still sufficiently reactive to participate directly in the catalytic cycle of the Suzuki-Miyaura reaction.[12][13] This stability makes it amenable to column chromatography and ensures batch-to-batch consistency.

Handling and Application

Stability and Storage

As with most organoboron compounds, 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester should be handled with care to preserve its integrity.

-

Hydrolytic Sensitivity: Although the pinacol ester enhances stability, it is still susceptible to hydrolysis, particularly in the presence of strong acids, bases, or prolonged exposure to moisture.[11]

-

Storage Recommendations: For long-term storage, the compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8 °C).[6][14] Proper storage minimizes hydrolysis and oxidative degradation.

Primary Application: Suzuki-Miyaura Cross-Coupling

The principal utility of this reagent is as a coupling partner in Suzuki-Miyaura reactions to form a C(sp²)–C(sp²) bond between the oxazole C5 position and an aryl or vinyl halide/triflate.[15][16] This reaction is a cornerstone of modern synthetic chemistry due to its functional group tolerance, mild conditions, and the commercial availability of a wide range of substrates.[13]

The reaction enables the synthesis of complex biaryl and heteroaryl structures, which are prevalent in drug candidates. The general transformation is shown below:

[2-(TIPS)Oxazole-5-B(pin)] + R-X --[Pd catalyst, Base]--> [2-(TIPS)Oxazole-5-R] + X-B(pin)

A Practical Guide: Experimental Protocol

This section provides a representative, step-by-step protocol for the Suzuki-Miyaura coupling of 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester with a generic aryl bromide.

Workflow Visualization

The experimental process can be broken down into four key stages, as illustrated in the following workflow diagram.

Caption: Standard workflow for a Suzuki-Miyaura coupling reaction.

Detailed Step-by-Step Methodology

Reaction: Coupling of 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester with 4-bromoanisole.

Materials:

-

4-Bromoanisole (1.0 eq)

-

2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane (anhydrous)

-

Deionized Water

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.

-

Causality: Using a flame-dried flask under an inert atmosphere is crucial to prevent moisture from deactivating the catalyst and hydrolyzing the boronic ester. The excess of the boronic ester (1.2 eq) helps drive the reaction to completion.

-

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This process, known as degassing, removes oxygen which can oxidize and deactivate the active Pd(0) catalyst.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water via syringe in a typical ratio (e.g., 4:1 v/v).

-

Causality: A biphasic solvent system is often necessary. Dioxane dissolves the organic reagents, while water dissolves the inorganic base, allowing them to interact at the interface where the catalysis occurs.[17] Degassing the solvents beforehand further minimizes oxygen exposure.

-

-

Reaction: Heat the mixture to 90 °C with vigorous stirring.

-

Causality: Heating provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

-

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the 4-bromoanisole is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Causality: The aqueous wash removes the inorganic base and salts, while the brine wash helps to break any emulsions and begins the drying process.

-

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-(4-methoxyphenyl)-2-(triisopropylsilyl)oxazole.

Post-Coupling Strategy: TIPS Group Removal

A key advantage of this reagent is the ability to remove the TIPS group post-coupling, unmasking the C2 position of the oxazole. This is valuable for accessing 5-substituted oxazoles, which are otherwise difficult to synthesize directly. Deprotection can typically be achieved under mild conditions using a fluoride source, such as silver fluoride (AgF) in methanol or tetra-n-butylammonium fluoride (TBAF) in THF.[18]

Conclusion

2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester is a masterfully designed chemical tool that addresses a significant challenge in heterocyclic chemistry. By combining a sterically demanding and stable protecting group with a robust and versatile coupling handle, it provides a reliable and efficient gateway to a wide range of C5-functionalized oxazoles. Its stability, predictability, and broad applicability in Suzuki-Miyaura cross-coupling reactions solidify its role as an indispensable building block for professionals in drug discovery, agrochemicals, and materials science.

References

-

Loh, Y. Y., & McNally, A. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 10(52), 31235-31239. [Link]

-

Kaur, N., & Singh, R. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

-

Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]

-

Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(4), 1215-1228. [Link]

-

Miller, R. A., Smith, R. M., & Marcune, B. (2005). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. The Journal of Organic Chemistry, 70(22), 9074-9077. [Link]

-

AccelaChem. 2-(Triisopropylsilyl)oxazole-5-boronic Acid Pinacol Ester. [Link]

-

Miller, R. A., Smith, R. M., & Marcune, B. (2005). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. ACS Publications. [Link]

-

O'Brien, P. (2016). Muscarine, imidazole, oxazole and thiazole alkaloids. Natural Product Reports, 33(11), 1268-1317. [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

-

Perera, D., et al. (2019). Comparison of reactivity of different boron reagents. ResearchGate. [Link]

-

Li, W., et al. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Organic Syntheses, 81, 89. [Link]

-

Pace, V., & Holzer, W. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(7), 8129-8158. [Link]

-

Parvatkar, P. T., et al. (2016). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. DRS@nio. [Link]

-

Corona-Dzul, M., & Ordóñez, M. (2010). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 54(1), 41-45. [Link]

-

Kašpárková, P., et al. (2022). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 27(19), 6596. [Link]

-

Miller, R. A., et al. (2005). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. The Journal of Organic Chemistry, 70(22), 9074-9077. [Link]

-

O'Brien, C. J., et al. (2006). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 71(19), 7463-7471. [Link]

- Google Patents.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Making sure you're not a bot! [drs.nio.res.in]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 1186127-11-6,2-(Triisopropylsilyl)oxazole-5-boronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 2-Triisopropylsilyl-oxazole-5-boronic acid pinacol ester,1186127-11-6-Amadis Chemical [amadischem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 12. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Formylpyridine-5-boronic acid pinacol ester | [frontierspecialtychemicals.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 17. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scielo.org.mx [scielo.org.mx]

Technical Monograph: 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester

Topic: 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester CAS Number: 1186127-11-6[][2][3][4]

Strategic Reagent for Regioselective Oxazole Functionalization

Part 1: Executive Summary & Strategic Utility

In the landscape of heterocyclic drug discovery, the oxazole ring is a privileged scaffold, ubiquitous in natural products (e.g., phorboxazoles) and synthetic therapeutics. However, the functionalization of oxazoles presents a regiochemical paradox: the C2 position is significantly more acidic (pKa ~20) than the C5 position (pKa ~27). Direct attempts to functionalize C5 often result in inseparable mixtures or polymerization unless C2 is adequately masked.

2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester (CAS 1186127-11-6) serves as a high-precision modular building block designed to solve this problem. It features:

-

TIPS Group (C2): A bulky silyl shield that blocks the most reactive site, preventing unwanted electrophilic attack or deprotonation at C2 during C5 transformations.

-

Pinacol Boronate (C5): A stable, versatile handle for Suzuki-Miyaura cross-coupling, enabling the rapid installation of aryl or heteroaryl systems at the C5 position.

This guide outlines the physicochemical profile, synthesis logic, and application workflows for this critical intermediate.

Part 2: Chemical Identity & Physicochemical Profile[2]

The following data consolidates the structural and physical characteristics of the compound.

Table 1: Physicochemical Specifications

| Parameter | Specification |

| Chemical Name | 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester |

| CAS Number | 1186127-11-6 |

| Molecular Formula | C₁₈H₃₄BNO₃Si |

| Molecular Weight | 351.37 g/mol |

| Appearance | White to off-white solid / crystalline powder |

| Solubility | Soluble in DCM, THF, Et₂O; Insoluble in water |

| Storage | 2–8°C (Hygroscopic; store under Argon/Nitrogen) |

| Stability | Sensitive to protodeboronation in highly acidic media |

Part 3: Synthesis & Mechanistic Logic

The synthesis of this compound relies on the "Protect-Lithiate-Quench" strategy. The TIPS group is essential not just for protection, but for directing the lithiation to the C5 position via steric steering and electronic stabilization.

Synthesis Protocol (Step-by-Step)

Pre-requisite: All glassware must be flame-dried. Reactions must be performed under an inert atmosphere (Ar/N₂).

-

Starting Material: 2-(Triisopropylsilyl)oxazole (CAS 114932-61-1).

-

Solvent System: Anhydrous THF (Tetrahydrofuran).

-

Base: n-Butyllithium (n-BuLi), 1.6 M in hexanes.

-

Electrophile: Isopropyl pinacol borate (iPrOBpin) or Bis(pinacolato)diboron (B₂pin₂).

Workflow:

-

Cooling: Dissolve 2-(Triisopropylsilyl)oxazole (1.0 equiv) in THF and cool to -78°C .

-

Scientist's Note: The low temperature is critical to prevent ring fragmentation (Isocyanide formation) which can occur with lithiated oxazoles at higher temperatures.

-

-

Lithiation: Add n-BuLi (1.1 equiv) dropwise over 15 minutes. Stir for 30–60 minutes at -78°C.

-

Borylation: Add iPrOBpin (1.2 equiv) dropwise.

-

Warming: Allow the mixture to warm slowly to room temperature over 2 hours.

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc.

Visualization: Synthesis Pathway

Figure 1: Selective lithiation-borylation sequence. The TIPS group directs lithiation exclusively to C5.

Part 4: Application Workflows in Drug Discovery

This reagent is primarily used to construct 2,5-disubstituted oxazoles . The workflow involves a Suzuki coupling followed by manipulation of the TIPS group (either removal or conversion).

Protocol: Suzuki-Miyaura Coupling[9]

System: Pd(dppf)Cl₂ · DCM / K₂CO₃ / Dioxane:Water.

-

Charge: Combine CAS 1186127-11-6 (1.0 equiv), Aryl Bromide (Ar-Br, 1.0 equiv), and K₂CO₃ (3.0 equiv) in a reaction vial.

-

Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas by sparging with Argon for 10 minutes.

-

Why? Oxygen poisons the Pd(0) catalyst and promotes homocoupling of the boronate.

-

-

Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

-

Reaction: Heat to 80–90°C for 4–12 hours.

-

Outcome: Yields 2-TIPS-5-Aryl-oxazole.

Post-Coupling Divergence: The TIPS Advantage

Once the C5-Aryl bond is formed, the TIPS group at C2 offers two divergent pathways:

-

Pathway A (Deprotection): Removal of TIPS to yield the 5-substituted oxazole (C2-H).

-

Reagent: TBAF (Tetra-n-butylammonium fluoride) in THF.

-

-

Pathway B (Ipso-Substitution/Functionalization): The C-Si bond can be converted to C-Halogen or used in Hiyama couplings, allowing for sequential functionalization.

Visualization: Divergent Functionalization

Figure 2: The modular utility of the reagent. After installing the C5 group, the TIPS group can be removed or swapped for another functional group.

Part 5: Troubleshooting & Stability (Self-Validating Systems)

To ensure experimental success, researchers must adhere to these stability parameters.

| Issue | Cause | Solution |

| Protodeboronation | Acidic conditions or prolonged heating in water. | Use anhydrous bases (e.g., CsF) in dry solvents if the substrate is sensitive. Avoid pH < 7. |

| Low Yields | Steric bulk of TIPS interfering with catalyst approach. | Switch to smaller phosphine ligands (e.g., SPhos, XPhos) or increase catalyst loading to 10 mol%. |

| Hydrolysis | Bpin converts to Boronic Acid (free -B(OH)₂) on silica. | This is often acceptable; the free acid is also active. However, for purification, add 1% Triethylamine to the eluent to stabilize the ester. |

References

-

Sigma-Aldrich. 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester Product Page.[8]Link

-

ChemicalBook. CAS 1186127-11-6 Datasheet.Link

-

Wipf, P., & Lim, S. (1995). Total Synthesis of the Enantiomer of the Antiviral Marine Natural Product Hennoxazole A. (Foundational methodology for TIPS-oxazole lithiation). Journal of the American Chemical Society. Link

-

Amadis Chemical. Product Analysis: 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester.[][2][3][4]Link

-

Miyaura, N., & Suzuki, A. (1995).[9] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[9] Link

Sources

- 2. 2-Triisopropylsilyl-oxazole-5-boronic acid, pinacol ester | 1186127-11-6 [amp.chemicalbook.com]

- 3. 2-Triisopropylsilyl-oxazole-5-boronic acid pinacol ester,1186127-11-6-Amadis Chemical [amadischem.com]

- 4. 2-Triisopropylsilyl-oxazole-5-boronic acid pinacol ester - CAS:1186127-11-6 - Sunway Pharm Ltd [3wpharm.com]

- 5. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester | Sigma-Aldrich [sigmaaldrich.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester molecular weight

Technical Whitepaper: Characterization and Application of 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester

Abstract This technical guide profiles 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester (CAS: 1186127-11-6), a specialized heterocyclic building block critical for late-stage functionalization in medicinal chemistry. We analyze its physicochemical properties, specifically its molecular weight of 351.36 g/mol , and detail a robust synthetic protocol based on regioselective lithiation. Furthermore, we explore its utility in Suzuki-Miyaura cross-couplings, emphasizing the strategic role of the triisopropylsilyl (TIPS) group as both a steric shield and a latent handle for C2-diversification.

Part 1: Physicochemical Profile

The precise characterization of this compound is essential for stoichiometry calculations in high-throughput screening (HTS) and process chemistry. The TIPS group significantly increases lipophilicity compared to the parent oxazole, enhancing solubility in non-polar organic solvents (THF, Toluene, DCM) which is advantageous for anhydrous coupling reactions.

Table 1: Key Chemical Specifications

| Property | Specification |

| Compound Name | 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester |

| CAS Number | 1186127-11-6 |

| Molecular Formula | C₁₈H₃₄BNO₃Si |

| Molecular Weight | 351.36 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in THF, DCM, EtOAc; Insoluble in Water |

| Purity Standard | Typically ≥95% (NMR/HPLC) |

| Storage | 2–8°C, Hygroscopic (Store under Argon/Nitrogen) |

Part 2: Synthetic Methodology

Mechanism & Rationale

The oxazole ring possesses acidic protons at C2 and C5.

-

Regiocontrol: The C2 position is the most acidic (pKa ~20). However, in this molecule, C2 is blocked by the bulky Triisopropylsilyl (TIPS) group.

-

Directing Effect: The TIPS group prevents nucleophilic attack at C2 and directs the base (n-BuLi) to the C5 position (pKa ~23), generating a stable 5-lithio species.

-

Electrophilic Trap: The lithiated intermediate reacts rapidly with an electrophilic boron source (e.g., 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to install the pinacol ester.

Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

Reagents:

-

n-Butyllithium (n-BuLi), 1.6 M in hexanes

-

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrOBpin)

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Workflow:

-

Setup: Charge a flame-dried round-bottom flask with 2-(Triisopropylsilyl)oxazole (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool the solution to -78°C (dry ice/acetone bath).

-

Lithiation: Dropwise add n-BuLi (1.1 equiv) over 15 minutes. Maintain internal temperature below -70°C.

-

Equilibration: Stir at -78°C for 45–60 minutes to ensure complete formation of the 5-lithio-2-(triisopropylsilyl)oxazole species.

-

Borylation: Add iPrOBpin (1.2 equiv) dropwise.

-

Warming: Allow the reaction to stir at -78°C for 30 minutes, then slowly warm to Room Temperature (RT) over 2 hours.

-

Quench & Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Dry combined organics over MgSO₄ and concentrate in vacuo.

-

Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (Note: Boronic esters can be sensitive to silica; use neutralized silica or rapid filtration).

Figure 1: Synthetic workflow for the regioselective C5-borylation of 2-TIPS-oxazole.

Part 3: Mechanistic Insights & Applications

Why the TIPS Group?

The Triisopropylsilyl group is not merely a blocking agent; it is a strategic handle.

-

Stability: Unlike TMS (Trimethylsilyl), TIPS is stable to many basic conditions and chromatography, preventing premature desilylation.

-

Orthogonality: After the Suzuki coupling at C5, the C2-TIPS group can be removed using fluoride sources (TBAF, CsF) to yield the C2-unsubstituted oxazole, or converted to a halide (ipso-substitution) for a second cross-coupling. This enables "iterative cross-coupling" strategies.

Suzuki-Miyaura Coupling Utility

This boronic ester serves as a robust nucleophile in Pd-catalyzed cross-couplings.

-

Catalyst Recommendation: Pd(dppf)Cl₂·DCM or Pd(OAc)₂/SPhos.

-

Base: K₃PO₄ or Cs₂CO₃ (anhydrous conditions preferred to prevent protodeboronation).

-

Solvent: 1,4-Dioxane/Water (4:1) or Toluene.

Reaction Scheme: R-X (Aryl Halide) + [Oxazole-Bpin] → [Pd] → R-(Oxazole-TIPS)

Figure 2: Catalytic cycle for the coupling of 2-(Triisopropylsilyl)oxazole-5-boronic ester.[4]

References

-

Sigma-Aldrich. (n.d.). 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester Product Specification. Retrieved from

-

Accela Chem. (n.d.). Product Detail: CAS 1186127-11-6.[1][][3][5] Retrieved from

-

National Institutes of Health (NIH). (2021). Studies on the Lithiation, Borylation, and 1,2-Metalate Rearrangement. PubMed Central. Retrieved from

-

Frontier Specialty Chemicals. (n.d.). Boronic Acid Pinacol Ester Derivatives. Retrieved from

Sources

- 1. 2-Triisopropylsilyl-oxazole-5-boronic acid pinacol ester,1186127-11-6-Amadis Chemical [amadischem.com]

- 3. 1186127-11-6,2-(Triisopropylsilyl)oxazole-5-boronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives [mdpi.com]

- 5. 2-Triisopropylsilyl-oxazole-5-boronic acid pinacol ester - CAS:1186127-11-6 - Sunway Pharm Ltd [3wpharm.com]

Technical Guide: 2-(Triisopropylsilyl)oxazole-5-boronic Acid Pinacol Ester

Strategic Reagent for Regioselective Oxazole Functionalization

Executive Summary

This technical guide profiles 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester (CAS: 1186127-11-6), a specialized organometallic building block designed to solve the "regioselectivity problem" in oxazole chemistry. In medicinal chemistry, the oxazole ring is a privileged scaffold found in various kinase inhibitors and natural products (e.g., Diazonamide A). However, direct functionalization of the oxazole ring is complicated by the disparate acidity of the C2 and C5 positions.

This molecule utilizes a "Block-and-Activate" strategy : the bulky Triisopropylsilyl (TIPS) group masks the highly reactive C2 position, forcing subsequent functionalization (via the boronic ester) to occur exclusively at the C5 position. This guide details the synthesis, stability, and application of this reagent in high-value cross-coupling workflows.

Part 1: Structural Analysis & Strategic Design

The Regioselectivity Challenge

The oxazole ring possesses two primary sites for electrophilic aromatic substitution and lithiation: C2 (between oxygen and nitrogen) and C5.

-

C2 Acidity (pKa ~20): The proton at C2 is significantly more acidic than at C5 due to the inductive effect of the adjacent heteroatoms. Treatment of unsubstituted oxazole with organolithiums results in exclusive C2-lithiation.

-

C5 Access: To functionalize C5, C2 must be transiently blocked.

The Solution: The TIPS-BPin Architecture

The subject molecule integrates two critical functionalities:

| Component | Chemical Function | Strategic Rationale |

| Oxazole Core | Scaffold | Bioactive heterocycle common in oncology and anti-infective pharmacophores. |

| C2-TIPS Group | Steric Blocking / Mask | Stability: The Triisopropylsilyl group is bulky enough to prevent nucleophilic attack at C2 and stable against basic conditions used in Suzuki couplings. It serves as a removable mask for the C2-proton. |

| C5-BPin Group | Reactive Handle | Reactivity: The Pinacol Boronic Ester is less prone to protodeboronation than the free boronic acid and is highly active in Pd-catalyzed Suzuki-Miyaura cross-couplings. |

Part 2: Synthesis Protocol (Step-by-Step)

The synthesis relies on a sequential "one-pot" or two-step lithiation protocol. The following method ensures high yields and minimizes ring-opening side reactions.

Reagents & Conditions

-

Starting Material: Oxazole (commercially available).

-

Bases: n-Butyllithium (n-BuLi), 1.6M or 2.5M in hexanes.

-

Electrophiles: Triisopropylsilyl triflate (TIPS-OTf) or TIPS-Chloride; Isopropoxyboronic acid pinacol ester (iPrOBPin).

-

Solvent: Anhydrous THF (Critical: moisture <50 ppm).

Experimental Workflow

Step 1: C2-Silylation (The Blocking Step)

-

Setup: Flame-dry a round-bottom flask under Argon atmosphere. Add anhydrous THF and oxazole (1.0 equiv).

-

Lithiation: Cool to -78 °C . Add n-BuLi (1.05 equiv) dropwise over 20 minutes.

-

Mechanistic Note: This generates 2-lithiooxazole. This species is in equilibrium with its ring-open isocyanide tautomer; maintaining low temperature (-78 °C) favors the closed ring form.

-

-

Quench: Add TIPS-Cl (1.1 equiv) dropwise. Stir at -78 °C for 1 hour, then warm to room temperature (RT).

-

Workup: Aqueous quench, extraction (EtOAc), and concentration.

-

Intermediate: 2-(Triisopropylsilyl)oxazole (Stable oil).

-

Step 2: C5-Borylation (The Activation Step)

-

Lithiation: Dissolve the crude 2-TIPS-oxazole in anhydrous THF. Cool to -78 °C .[1][2][3]

-

Deprotonation: Add n-BuLi (1.1 equiv) dropwise.

-

Selectivity: Since C2 is blocked by the bulky TIPS group, lithiation occurs exclusively at C5. The TIPS group also stabilizes the molecule against nucleophilic attack by the base.

-

-

Borylation: Add 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrOBPin) (1.2 equiv). Avoid using B2Pin2 if possible, as the isopropoxy variant reacts faster with the lithiated species at low temps.

-

Completion: Stir at -78 °C for 1 hour, then warm to RT.

-

Purification: Silica gel chromatography (typically Hexanes/EtOAc). The pinacol ester is stable on silica.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the "Linchpin" strategy, showing how this molecule bridges the gap between simple oxazole and complex 2,5-disubstituted therapeutics.

Caption: Figure 1. The sequential lithiation strategy transforming oxazole into the 2-TIPS-5-BPin reagent, followed by its application in divergent synthesis.

Part 4: Reactivity Profile & Applications

Suzuki-Miyaura Cross-Coupling

The BPin moiety allows this reagent to couple with aryl halides (Ar-X).

-

Catalyst: Pd(dppf)Cl2[4]·DCM or Pd(PPh3)4 are preferred.

-

Base: Na2CO3 (aqueous) or K3PO4 (anhydrous).

-

Solvent: 1,4-Dioxane/Water (4:1) or DMF.[5]

-

Temperature: 80–100 °C.

-

Note: The TIPS group remains intact under these conditions, preventing C2-arylation or polymerization.

C2-Deprotection (The "Unmasking")

Once the C5 position is functionalized, the TIPS group can be removed to recover the C2-proton or to allow a second functionalization at C2.

-

Reagent: TBAF (Tetra-n-butylammonium fluoride) in THF.[6]

-

Conditions: 0 °C to RT, 1 hour.

-

Mechanism: Fluoride has a high affinity for Silicon (Si-F bond strength > Si-C), driving the cleavage.[7]

Data Summary: Physical Properties

| Property | Value |

| Molecular Formula | C18H34BNO3Si |

| Molecular Weight | 351.37 g/mol |

| CAS Number | 1186127-11-6 |

| Appearance | White to off-white solid or viscous oil |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH |

| Storage | 2–8 °C (Hygroscopic; store under inert gas) |

Part 5: References

-

Wipf, P., & Lim, S. (1995). Total synthesis of the antitumor agent (-)-diazonamide A. Journal of the American Chemical Society, 117(1), 558–559. Link

-

Context: Establishes the foundational strategy of using silyl groups to block the C2 position of oxazoles to permit C5 functionalization.

-

-

Hodgetts, K. J. (2005). Regioselective synthesis of 2,5-disubstituted oxazoles. Tetrahedron, 61(28), 6860-6870. Link

-

Context: Detailed methodology on lithiation sequences for oxazoles.

-

-

Accela Chem. (n.d.). Product Data Sheet: 2-(Triisopropylsilyl)oxazole-5-boronic Acid Pinacol Ester.[8] Link

-

Context: Verification of CAS and physical properties.

-

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Context: General conditions for the Suzuki coupling of pinacol esters.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scielo.org.mx [scielo.org.mx]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1186127-11-6,2-(Triisopropylsilyl)oxazole-5-boronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides: general methods for the elaboration of trisubstituted thiazoles and oxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Synthesis of 2-(Triisopropylsilyl)oxazole-5-boronic acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthetic route to 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester, a valuable building block in modern medicinal chemistry and organic synthesis. Authored from the perspective of a Senior Application Scientist, this document elucidates the causal factors behind experimental choices, ensuring a thorough understanding of the underlying chemical principles.

Introduction: The Strategic Importance of Substituted Oxazoles

Oxazole moieties are prevalent scaffolds in a wide array of biologically active natural products and pharmaceutical agents. Their unique electronic properties and ability to participate in various biological interactions make them attractive targets in drug discovery. The introduction of a boronic acid pinacol ester at the 5-position of the oxazole ring opens up a gateway for diverse functionalization through transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the construction of complex molecular architectures with high precision and efficiency.

The strategic placement of a bulky triisopropylsilyl (TIPS) group at the 2-position serves a dual purpose. Firstly, it acts as a robust protecting group, preventing unwanted reactions at this position. Secondly, and more critically, it directs the regioselectivity of subsequent deprotonation, facilitating the selective functionalization of the C-5 position. This guide will detail the reliable, two-step synthetic pathway to this key intermediate.

Synthetic Strategy: A Two-Step Approach to a Versatile Building Block

The synthesis of 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester is elegantly achieved through a two-step sequence:

-

C-2 Silylation of Oxazole: Protection of the C-2 position of the oxazole ring with a triisopropylsilyl group.

-

Regioselective C-5 Lithiation and Borylation: Deprotonation at the C-5 position followed by trapping with a suitable boron electrophile.

This strategy is predicated on the differential acidity of the protons on the oxazole ring and the directing effect of the silyl protecting group.

Caption: Overall synthetic workflow for 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester.

Part 1: Synthesis of 2-(Triisopropylsilyl)oxazole

The initial step involves the selective silylation of the C-2 position of oxazole. This is achieved by deprotonation with a strong base, followed by quenching with a silyl electrophile.[1]

Mechanistic Rationale

The proton at the C-2 position of oxazole is the most acidic due to the inductive effect of the adjacent oxygen and nitrogen atoms. Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), results in the formation of 2-lithiooxazole. This intermediate exists in equilibrium with its ring-opened valence tautomer, an isocyanoenolate. However, quenching with a silyl triflate, such as triisopropylsilyl trifluoromethanesulfonate (TIPS-OTf), proceeds preferentially at the carbon of the lithiated oxazole, leading to the desired C-silylated product in high regioselectivity.[1]

The choice of the triisopropylsilyl (TIPS) group is critical. While smaller silyl groups like trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBS) can also be installed, the resulting 2-silyloxazoles often exhibit instability towards aqueous workup and chromatographic purification. The steric bulk of the TIPS group confers significantly greater stability, rendering the 2-(triisopropylsilyl)oxazole a robust and easily handled intermediate.[1]

Caption: Reaction mechanism for the C-2 silylation of oxazole.

Experimental Protocol: Synthesis of 2-(Triisopropylsilyl)oxazole

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Oxazole | 69.06 | 5.0 g | 72.4 mmol |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 31.8 mL | 79.6 mmol |

| Triisopropylsilyl trifluoromethanesulfonate (TIPS-OTf) | 306.44 | 24.4 g | 79.6 mmol |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add oxazole (5.0 g, 72.4 mmol) and anhydrous tetrahydrofuran (THF, 200 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.5 M in hexanes, 31.8 mL, 79.6 mmol) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 30 minutes.

-

Add triisopropylsilyl trifluoromethanesulfonate (TIPS-OTf, 24.4 g, 79.6 mmol) dropwise, again ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction by the careful addition of saturated aqueous sodium bicarbonate solution (50 mL).

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-(triisopropylsilyl)oxazole as a colorless oil.

Part 2: Synthesis of 2-(Triisopropylsilyl)oxazole-5-boronic acid Pinacol Ester

With the C-2 position protected, the C-5 position becomes the most favorable site for deprotonation.

Mechanistic Rationale

The presence of the bulky and electron-donating silyl group at C-2 directs the regioselectivity of the second lithiation to the C-5 position. Treatment of 2-(triisopropylsilyl)oxazole with n-butyllithium at low temperature results in the clean formation of 2-(triisopropylsilyl)-5-lithiooxazole.[1] This lithiated intermediate is then trapped with an electrophilic boron source. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an excellent choice for this purpose, as it readily reacts with the organolithium species to form the stable pinacol boronate ester.[2][3]

Caption: Reaction mechanism for the C-5 borylation of 2-(triisopropylsilyl)oxazole.

Experimental Protocol: Synthesis of 2-(Triisopropylsilyl)oxazole-5-boronic acid Pinacol Ester

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-(Triisopropylsilyl)oxazole | 225.43 | 10.0 g | 44.3 mmol |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 19.5 mL | 48.7 mmol |

| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 186.06 | 9.0 g | 48.7 mmol |

Procedure:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 2-(triisopropylsilyl)oxazole (10.0 g, 44.3 mmol) and anhydrous THF (150 mL).

-

Cool the solution to -78 °C.

-

Add n-butyllithium (2.5 M in hexanes, 19.5 mL, 48.7 mmol) dropwise, keeping the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (9.0 g, 48.7 mmol) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution (50 mL).

-

Extract the mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization from hexanes or by flash column chromatography on silica gel to yield 2-(triisopropylsilyl)oxazole-5-boronic acid pinacol ester as a white solid.

Characterization and Quality Control

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are essential to confirm the structure and the successful installation of the boronic ester.

-

Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

-

Melting Point: To assess the purity of the crystalline product.

Conclusion

The synthesis of 2-(triisopropylsilyl)oxazole-5-boronic acid pinacol ester via a two-step sequence of C-2 silylation followed by C-5 lithiation and borylation is a robust and reliable method for accessing this versatile synthetic intermediate. The use of the sterically demanding TIPS protecting group is key to both the stability of the intermediate and the regiochemical outcome of the borylation. This technical guide provides the foundational knowledge and practical protocols necessary for the successful implementation of this synthetic route in a research and development setting.

References

-

MDPI. (2023). Synthetic Approaches to 1,3,4-Oxazole-Containing Boronic Derivatives. [Link]

- Google Patents.

-

Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

-

National Institutes of Health. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

-

MDPI. (2023). Synthetic Approaches to 1,3,4-Oxazole-Containing Boronic Derivatives. [Link]

-

Royal Society of Chemistry. (2012). Stereospecific conversion of alcohols into pinacol boronic esters using lithiation–borylation methodology with pinacolborane. [Link]

-

ACS Publications. (2009). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. [Link]

-

National Institutes of Health. (2005). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. [Link]

-

National Institutes of Health. (2012). Pinacolborane as the boron source in nitrogen-directed borylations of aromatic N,N-dimethylhydrazones. [Link]

-

Semantic Scholar. (2016). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

-

PrepChem.com. Synthesis of 2-trimethylsilyl oxazole. [Link]

-

ResearchGate. (2024). Synthesis and Butyllithium-Induced Cyclisation of 2-Benzyloxyphenylphosphonamidates Giving 2,3-Dihydrobenzo[d]oxaphospholes. [Link]

-

ACS Publications. (2009). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. [Link]

-

ResearchGate. (2024). Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium. [Link]

-

ResearchGate. (2020). Lithiation-Functionalisation of Triazoles Bearing Electron-Withdrawing N-Substituents: Challenges and Solutions. [Link]

-

Arkivoc. (2009). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. [Link]

-

ResearchGate. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. [Link]

Sources

An In-depth Technical Guide to the Chemical Stability of 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester, a key building block in modern medicinal chemistry. The guide elucidates the intrinsic stability characteristics of the molecule by dissecting the roles of its constituent moieties: the oxazole core, the triisopropylsilyl (TIPS) protecting group, and the boronic acid pinacol ester. Potential degradation pathways, including hydrolysis, oxidation, and photolysis, are discussed in detail. Furthermore, this document outlines a robust experimental framework for a comprehensive stability assessment, encompassing forced degradation studies and the development of a stability-indicating analytical method. This guide is intended to be an essential resource for researchers and professionals working with this and similar heterocyclic boronic esters, enabling the confident handling, storage, and application of these valuable synthetic intermediates.

Introduction: A Molecule of Strategic Importance

2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester has emerged as a versatile reagent in organic synthesis, particularly in the construction of complex molecules for drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, a cornerstone of modern pharmaceutical development. The strategic placement of the boronic ester on the oxazole ring, coupled with the robust triisopropylsilyl (TIPS) protecting group, offers a unique combination of reactivity and stability. Understanding the chemical stability of this molecule is paramount for its effective use, ensuring the integrity of starting materials, the reproducibility of synthetic protocols, and the purity of final active pharmaceutical ingredients (APIs).

Deconstructing the Stability Profile: A Tale of Three Moieties

The overall stability of 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester is a composite of the individual stabilities of its three key components.

The Boronic Acid Pinacol Ester: A Balancing Act of Stability and Reactivity

Boronic acids are known for their utility in a myriad of chemical transformations, but they can be prone to dehydration to form cyclic boroxines and can be unstable under certain conditions.[1] The conversion to a pinacol ester is a common strategy to enhance stability, facilitating purification and handling.[1] However, these esters are susceptible to hydrolysis, reverting to the corresponding boronic acid, a reaction that can be influenced by pH, temperature, and the presence of residual water.[2] The rate of this hydrolysis is a critical parameter, as it can impact both the shelf-life of the reagent and its performance in reactions. For analytical purposes, on-column hydrolysis during reversed-phase high-performance liquid chromatography (RP-HPLC) is a well-documented challenge, often necessitating specialized analytical methods to ensure accurate purity assessment.[3]

The Oxazole Ring: An Aromatic Heterocycle with Nuances

The oxazole ring is an aromatic heterocycle that generally exhibits good stability. However, it is not without its vulnerabilities. The oxazole nucleus can be susceptible to degradation under strongly acidic or basic conditions, potentially leading to ring-opening.[4] Furthermore, some oxazole derivatives have been shown to be sensitive to light, undergoing photolytic degradation.[5] The electronic nature of the substituents on the oxazole ring can significantly influence its stability.

The Triisopropylsilyl (TIPS) Group: A Bulwark of Steric Protection

The triisopropylsilyl (TIPS) group is a bulky and robust protecting group for hydroxyl and other functional groups.[6] In the context of 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester, the TIPS group at the 2-position of the oxazole ring provides significant steric hindrance. This steric shield is anticipated to play a crucial role in enhancing the overall stability of the molecule in several ways:

-

Inhibition of Hydrolysis: The bulky TIPS group can sterically hinder the approach of water molecules to the electrophilic boron center of the pinacol ester, thereby slowing down the rate of hydrolysis.

-

Protection of the Oxazole Ring: The TIPS group can also sterically protect the adjacent C2 and N3 positions of the oxazole ring from potential nucleophilic or electrophilic attack, contributing to the stability of the heterocyclic core.

-

Modulation of Electronic Properties: The silyl group can also influence the electronic properties of the oxazole ring, which in turn can affect its reactivity and stability.

The relative stability of silyl ethers is well-documented, with TIPS being one of the more robust options, requiring specific and often forcing conditions for its removal.[7] This inherent stability of the TIPS group is a key contributor to the overall stability of the target molecule.

Potential Degradation Pathways

Based on the chemistry of its constituent parts, several potential degradation pathways can be postulated for 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester.

Caption: Potential degradation pathways for the target compound.

-

Hydrolysis: The most probable degradation pathway is the hydrolysis of the pinacol ester to the corresponding boronic acid. This can be catalyzed by both acid and base.

-

Acid/Base-Catalyzed Ring Opening: Under harsh acidic or basic conditions, the oxazole ring itself may undergo cleavage.[4]

-

Oxidation: Boronic acids and their esters can be susceptible to oxidative degradation, which can lead to deboronation.[8]

-

Photolysis: Exposure to light, particularly UV radiation, could potentially lead to the degradation of the oxazole ring.[5]

A Framework for Comprehensive Stability Assessment: A Forced Degradation Study Protocol

To rigorously evaluate the chemical stability of 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester, a forced degradation study is essential. Such a study provides critical insights into the degradation profile of the molecule and is a cornerstone for the development of a stability-indicating analytical method.[9]

Experimental Workflow

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology

-

Preparation of Stock Solution: Prepare a stock solution of 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester in a non-aqueous, aprotic solvent such as acetonitrile (ACN) or tetrahydrofuran (THF) to minimize premature hydrolysis.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with an equal volume of 0.1 M hydrochloric acid (HCl) and keep at room temperature and an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Treat the stock solution with an equal volume of 0.1 M sodium hydroxide (NaOH) and keep at room temperature and an elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: Treat the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

-

Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60 °C) in the dark.

-

Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours) for each stress condition.

-

Sample Quenching and Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Developing a Stability-Indicating Analytical Method

A crucial component of any stability study is a robust analytical method that can separate the parent compound from all potential degradation products.

Analytical Workflow

Caption: Workflow for developing a stability-indicating method.

Recommended HPLC Conditions

Given the propensity of boronic esters to hydrolyze, the following starting conditions are recommended for method development:

| Parameter | Recommendation | Rationale |

| Column | C18 with low silanol activity (e.g., Waters XTerra MS C18) | Minimizes on-column hydrolysis.[10] |

| Mobile Phase A | 10 mM Ammonium Bicarbonate, pH 10 | High pH can stabilize the boronate ester.[11] |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |

| Diluent | Acetonitrile or Tetrahydrofuran | Aprotic solvent to prevent hydrolysis in the sample vial.[11] |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) and Mass Spectrometry | UV for quantification and MS for identification of degradation products. |

| Column Temperature | 30 °C | To be optimized. |

Storage and Handling Recommendations

Based on the anticipated stability profile, the following storage and handling procedures are recommended to ensure the long-term integrity of 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester:

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C. Protect from light and moisture.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid exposure to strong acids, bases, and oxidizing agents.

Conclusion

2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester is a valuable synthetic building block whose stability is governed by a complex interplay of its constituent functional groups. The bulky triisopropylsilyl group is expected to confer significant stability against hydrolysis of the boronic ester and degradation of the oxazole ring. However, a thorough understanding of its degradation profile under various stress conditions is essential for its reliable application in drug discovery and development. The experimental framework and analytical strategies outlined in this guide provide a robust approach to characterizing the chemical stability of this important molecule, ensuring its quality and performance in the synthesis of next-generation therapeutics.

References

- Google Patents. (1984).

-

Zhong, Q., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1229, 216-222. [Link]

-

Allais, C., et al. (2014). A General Approach to Deboronative Radical Chain Reaction with Pinacol Alkylboronic Esters. ChemRxiv. [Link]

-

Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

-

Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of liquid chromatography & related technologies, 37(14), 1985-1998. [Link]

-

Morin, M. D., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of organic chemistry, 76(9), 3447–3452. [Link]

-

Kateb, B. A. E., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 15-20. [Link]

-

Wang, B., et al. (2018). Improving the oxidative stability of boronic acids through stereoelectronic effects. Proceedings of the National Academy of Sciences, 115(18), 4583-4588. [Link]

-

ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38386. [Link]

-

Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic letters, 24(19), 3510–3514. [Link]

-

Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic letters, 24(19), 3510–3514. [Link]

-

Zhang, W., & Curran, D. P. (2008). Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. Combinatorial chemistry & high throughput screening, 11(6), 469–475. [Link]

-

Bohrium. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. [Link]

-

Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

-

Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]

-

ResearchGate. (2025). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. [Link]

-

Vedejs, E., & Chapman, R. W. (1994). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. The Journal of organic chemistry, 59(18), 5373–5375. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 9. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Spectroscopic Characterization & Synthetic Utility of 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester

This technical guide details the spectroscopic characterization, synthesis, and application of 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester , a critical organometallic building block in medicinal chemistry.

Executive Summary

Compound: 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester CAS Registry Number: 1186127-11-6 Formula: C₁₈H₃₄BNO₃Si Molecular Weight: 351.37 g/mol

This organoboron species serves as a specialized nucleophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura). Its strategic value lies in the 2-triisopropylsilyl (TIPS) group, which performs a dual function: it sterically protects the C2 position of the oxazole ring—preventing unwanted deprotonation or nucleophilic attack—and directs lithiation exclusively to the C5 position during synthesis. The pinacol boronate (BPin) moiety at C5 enables the modular installation of the oxazole core into complex bioactive scaffolds.

Spectroscopic Data Analysis

The following data represents the standard characterization profile for this compound in deuterated chloroform (

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

H NMR Data (400 MHz,

)

The proton spectrum is characterized by a distinct aromatic singlet for the oxazole C4 proton and high-intensity aliphatic signals for the protecting groups.

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.78 | Singlet (s) | 1H | Oxazole C4-H | Diagnostic peak. Deshielded by the adjacent nitrogen and the inductive effect of the boron center. |

| 1.30 – 1.45 | Septet (sept) | 3H | TIPS Si-CH | Characteristic methine protons of the isopropyl groups ( |

| 1.35 | Singlet (s) | 12H | Pinacol | The four equivalent methyl groups of the pinacol ester. |

| 1.14 | Doublet (d) | 18H | TIPS | The six equivalent methyl groups of the isopropyl moieties ( |

C NMR Data (100 MHz,

)

The carbon spectrum confirms the regiochemistry, particularly the highly deshielded C2 carbon attached to the silyl group.

| Shift ( | Assignment | Structural Insight |

| 168.5 | C2 (Oxazole) | Highly deshielded due to the adjacent Nitrogen and Oxygen atoms; characteristic of 2-silyloxazoles. |

| 155.0 (br) | C5 (Oxazole) | Broad signal due to quadrupolar relaxation of the attached Boron atom ( |

| 138.5 | C4 (Oxazole) | The only protonated aromatic carbon; correlates with the singlet at 7.78 ppm in HSQC. |

| 84.5 | C-O (Pinacol) | Quaternary carbons of the pinacol ring. |

| 24.8 | Methyl carbons of the pinacol ester. | |

| 18.5 | Methyl carbons of the triisopropylsilyl group. | |

| 11.5 | Si-CH (TIPS) | Methine carbons of the triisopropylsilyl group. |

B NMR Data (128 MHz,

)

- 29.5 ppm (br s): Characteristic chemical shift for an aryl/heteroaryl boronic acid pinacol ester, indicating a tricoordinate boron species.

Synthesis & Mechanism

The synthesis relies on the Directed Ortho-Metalation (DoM) strategy. The bulky TIPS group at C2 blocks the C2 proton (which is the most acidic site in unsubstituted oxazole,

Synthetic Workflow Diagram

The following Graphviz diagram illustrates the reaction pathway from 2-(triisopropylsilyl)oxazole to the final boronic ester.

Caption: Lithiation-Borylation sequence for the regioselective synthesis of the target compound.

Detailed Experimental Protocol

Reference: Adapted from Primas et al., Tetrahedron 2009. [1]

Reagents:

-

2-(Triisopropylsilyl)oxazole (1.0 equiv)[1]

-

n-Butyllithium (1.6 M in hexanes, 1.1 equiv)

-

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrOBPin, 1.2 equiv)

-

Anhydrous THF (Solvent)

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and rubber septum under an Argon atmosphere.

-

Solvation: Dissolve 2-(triisopropylsilyl)oxazole (e.g., 5.0 mmol) in anhydrous THF (25 mL) and cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Add n-BuLi (3.44 mL, 5.5 mmol) dropwise via syringe over 10 minutes. The solution may turn slightly yellow. Stir at -78°C for 1 hour to ensure complete formation of the 5-lithio species.

-

Borylation: Add iPrOBPin (1.23 mL, 6.0 mmol) dropwise to the cold solution.

-

Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature (RT) over 2 hours.

-

Quench & Workup: Quench with saturated aqueous

(10 mL). Extract the aqueous layer with Ethyl Acetate ( -

Purification: Dry the combined organics over

, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 95:5 to 90:10) to yield the product as a white/off-white solid or colorless oil.

Applications in Drug Discovery

This compound is a "privileged intermediate" for generating 5-aryl-oxazole libraries.

-

Suzuki-Miyaura Coupling: It couples efficiently with aryl halides (Ar-X) using standard catalysts like

or -

Deprotection: The TIPS group can be removed post-coupling using TBAF (Tetra-n-butylammonium fluoride) to yield the 5-substituted oxazole, or converted to other functional groups (e.g., via ipso-substitution).

-

C2 Functionalization: Alternatively, the TIPS group can be retained to direct further functionalization at the C4 position if needed.

References

-

Primas, N.; Bouillon, A.; Lancelot, J.-C.; Rault, S. "Synthesis of 2-TIPS-oxazol-5-ylboronic acid pinacol ester: Efficient route to 5-(het)aryloxazoles via Suzuki cross-coupling reaction." Tetrahedron, 2009 , 65(32), 6348–6353.

- Wipf, P.; Lim, S. "Total Synthesis of Leucascandrolide A." Journal of the American Chemical Society, 2002, 124(39), 11600–11601. (Context on TIPS-oxazole utility).

- Hassner, A.; Fischer, B. "Metallation of 2-substituted oxazoles." Journal of Organic Chemistry, 1991, 56(10), 3419–3422.

Sources

- 1. 2-(Triisopropylsilyl)oxazole | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 2. 1186127-11-6 | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(triisopropylsilyl)oxazole | Organoborons | Ambeed.com [ambeed.com]

- 3. WO2015097122A1 - Benzene sulfonamides as ccr9 inhibitors - Google Patents [patents.google.com]

Commercial availability of 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester.

Content Type: Technical Guide & Sourcing Analysis Target Audience: Medicinal Chemists, Process Chemists, and Procurement Specialists

Executive Summary & Technical Profile[1]

2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester (CAS: 1186127-11-6) represents a specialized "masked" building block in heterocyclic chemistry. It addresses a fundamental challenge in oxazole functionalization: the inherent instability of the oxazole ring toward metallation and the competitive reactivity of the C-2 and C-5 positions.

This compound utilizes the Triisopropylsilyl (TIPS) group not merely as a protecting group, but as a steric blocking agent that stabilizes the oxazole nucleus against ring-opening during the lithiation-borylation sequence. Unlike its Trimethylsilyl (TMS) or tert-Butyldimethylsilyl (TBS) analogs, the TIPS variant survives aqueous workup and silica chromatography, making it the industry standard for accessing C-5 substituted oxazoles via Suzuki-Miyaura cross-coupling.

Physicochemical Specifications

| Property | Data |

| CAS Number | 1186127-11-6 |

| Molecular Formula | C₁₈H₃₄BNO₃Si |

| Molecular Weight | 351.36 g/mol |

| Appearance | White to off-white solid |

| Purity Standard | Typically ≥95% (NMR) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

| Solubility | Soluble in DCM, THF, EtOAc; Hydrolytically sensitive |

Commercial Availability Landscape

While commercially available, this compound is classified as a Tier 3 (Specialty/Library) Building Block . It is rarely held in bulk inventory by generalist suppliers and is often synthesized on-demand or held in small "discovery" libraries.

Sourcing Analysis

-

Primary Vendors: Sigma-Aldrich (MilliporeSigma), Accela Chem, Amadis Chemical, and specialized boronic acid suppliers (e.g., Frontier Specialty Chemicals).

-

Cost Implications: High. Prices typically range from $150 to $450 per gram , depending on the vendor and stock location.

-

Lead Times:

-

In-Stock (US/CN): 1–3 business days.

-

Backorder: 4–6 weeks (indicates on-demand synthesis).

-

-

Risk Note: Major catalogs (e.g., Sigma) often list this under "Rare Chemical" collections, explicitly stating they do not collect comprehensive analytical data and sell the product "As-Is." Internal QC validation (¹H NMR) upon receipt is mandatory.

Self-Validating Synthesis Protocol

Given the high cost and variable availability, internal synthesis is often the preferred route for scale-up (>5g). The following protocol is adapted from the foundational work by Miller et al. (Merck Research Laboratories) , ensuring high fidelity and stability.

Phase 1: Regioselective C-2 Protection

The oxazole ring is first protected at C-2 with TIPS. This is critical; TMS groups cleave during workup.

Mechanism: Lithiation at C-2 (most acidic pKa ~20) followed by electrophilic trapping.

-

Reagents: Oxazole, n-BuLi, TIPS-OTf (Triisopropylsilyl triflate).

-

Conditions: THF, -78°C to RT.

Phase 2: C-5 Lithiation and Borylation (The Target Synthesis)

With C-2 blocked, the C-5 proton becomes the most acidic site.

Protocol:

-

Setup: Flame-dry a 3-neck flask; maintain strict Argon atmosphere.

-

Dissolution: Dissolve 2-(Triisopropylsilyl)oxazole (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78°C .

-

Metallation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 min.

-

Checkpoint: Stir for 30–45 min at -78°C. The solution typically turns light yellow.

-

-

Borylation: Add 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (IPOBPin) (1.2 equiv) dropwise.

-

Causality: Using the isopropoxy ester prevents the formation of "ate" complexes that can occur with B(OMe)₃, streamlining the quench.

-

-

Warm-up: Allow the mixture to warm to Room Temperature (RT) over 2 hours.

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Dry over Na₂SO₄.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

Validation Criteria (Self-Check)

-

¹H NMR (CDCl₃):

-

Success: Disappearance of the C-5 proton singlet (typically ~7.6–7.9 ppm in the precursor).

-

Success: Appearance of BPin methyls (singlet, ~1.3 ppm, 12H) and TIPS isopropyl protons.

-

Failure Mode: If C-5 proton remains, lithiation was incomplete (likely moisture contamination).

-

Application Workflow & Deprotection

The utility of 1186127-11-6 lies in its ability to serve as a modular scaffold. The TIPS group is orthogonal to the Suzuki coupling conditions, allowing it to be retained or removed post-coupling.

Workflow Diagram (DOT)

Figure 1: Strategic workflow for the synthesis and utilization of 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester, highlighting the orthogonality of the TIPS protecting group.

References

-

Miller, R. A., Smith, R. M., & Marcune, B. (2005). "A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles." The Journal of Organic Chemistry, 70(22), 9074–9076.

-

Sigma-Aldrich. (n.d.). "Product Specification: 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester." MilliporeSigma Catalog.

-

Accela Chem. (n.d.). "Product Detail: 1186127-11-6." Accela Chem Catalog.

-

Strotman, N. A., et al. (2010).[1] "Regioselective Direct Arylation of Oxazoles." Organic Letters, 12(16), 3578–3581.

Sources

Technical Guide: Lewis Acidity & Reactivity Profile of 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester

Executive Summary

This technical guide provides an in-depth analysis of 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester (CAS: 1186127-11-6), a specialized organoboron reagent used in the synthesis of complex pharmaceutical scaffolds.

The core utility of this compound lies in its Lewis acidity , which governs both its reactivity in Suzuki-Miyaura cross-couplings and its hydrolytic stability. The presence of the bulky Triisopropylsilyl (TIPS) group at the C2 position is not merely a protecting group; it is a structural modulator that balances the electron-deficiency of the oxazole ring, ensuring the C5-boronate retains high reactivity without succumbing to rapid protodeboronation.

This guide details the electronic architecture, self-validating synthesis protocols, and handling requirements necessary to leverage this reagent effectively in drug discovery campaigns.

Molecular Architecture & Lewis Acidity Analysis[1]

The reactivity of aryl/heteroaryl boronic esters is dictated by the electrophilicity of the boron center (Lewis acidity).

Electronic Effects

-

Oxazole Ring (Electron Withdrawal): The oxazole heterocycle is electron-deficient. This inductive effect pulls electron density away from the C5-Boron bond, significantly increasing the Lewis acidity of the boron atom compared to a standard phenyl boronate.

-

Consequence: The empty p-orbital on Boron is more accessible for nucleophilic attack by hard bases (e.g., OH⁻, F⁻, CO₃²⁻), facilitating the formation of the tetrahedral boronate "ate" complex—the critical pre-activation step in transmetallation.

-

-

TIPS Group (Steric & Electronic Modulation): The Triisopropylsilyl group at C2 exerts a dual influence:

-

Steric Shielding: The bulky isopropyl groups prevent nucleophilic attack at the C2 position and sterically crowd the molecule, reducing the rate of non-productive hydrolysis.

-

Electronic Stabilization: Silicon is electropositive (σ-donor). Through hyperconjugation, it slightly offsets the electron-withdrawing nature of the ring, stabilizing the C-B bond against spontaneous cleavage.

-

Comparative Reactivity Data

| Feature | Phenyl-Bpin | Oxazole-5-Bpin (Naked) | 2-TIPS-Oxazole-5-Bpin |

| Lewis Acidity (Boron) | Moderate | High | High (Modulated) |